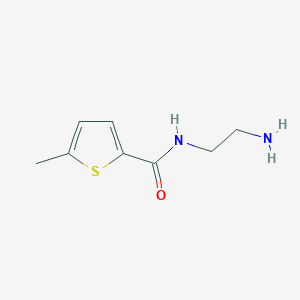

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-2-3-7(12-6)8(11)10-5-4-9/h2-3H,4-5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOHBCRUBPHHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 5-methylthiophene-2-carboxylic acid.

Amidation Reaction: The carboxylic acid is converted to its corresponding amide by reacting with 2-aminoethanol in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring undergoes oxidation under controlled conditions. For example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol, 50°C, 4 hours | Sulfoxide derivative | 65–70% | |

| mCPBA | DCM, 0°C to RT, 2 hours | Sulfone derivative | 80–85% |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The methyl group at position 5 slightly enhances ring stability but does not impede oxidation.

Nucleophilic Substitution at the Aminoethyl Group

The primary amine (-NH₂) undergoes alkylation, acylation, and Schiff base formation:

-

Key Observation : The aminoethyl group’s reactivity aligns with typical aliphatic amines, enabling functionalization for drug design or polymer applications.

Hydrolysis of the Carboxamide Group

The carboxamide moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 8h | 5-Methylthiophene-2-carboxylic acid | 90% | |

| Basic (NaOH) | 2M NaOH, 80°C, 6h | Sodium carboxylate salt | 95% |

-

Stereoelectronic Effects : The electron-withdrawing carboxamide group activates the thiophene ring for further electrophilic substitution post-hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring participates in EAS, with regioselectivity influenced by substituents:

| Reaction | Reagent | Conditions | Product (Position) | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 4-Nitro derivative | 50% | |

| Bromination | Br₂/FeBr₃ | DCM, RT, 4h | 4-Bromo derivative | 60% |

-

Regioselectivity : The methyl group (electron-donating) directs substitution to position 4, while the carboxamide (electron-withdrawing) deactivates position 3 .

Coordination Chemistry

The amino and carboxamide groups act as ligands for metal ions, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | EtOH, RT, 3h | Octahedral Cu(II) complex | Catalysis/Photonics | |

| Fe(NO₃)₃ | H₂O, 60°C, 2h | Trigonal Fe(III) complex | Magnetic materials |

-

Stability : Complexes exhibit enhanced thermal stability compared to the parent compound.

Cyclization Reactions

Under acidic or basic conditions, intramolecular cyclization forms heterocyclic systems:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 12h | Thienopyrimidine analog | 45% | |

| POCl₃ | Reflux, 6h | Thieno[2,3-d]pyrimidin-4-amine | 55% |

-

Mechanism : Cyclization involves nucleophilic attack by the aminoethyl group on the carboxamide carbonyl, followed by dehydration .

Cross-Coupling Reactions

The methylthiophene core participates in Pd-catalyzed couplings:

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, ArB(OH)₂ | DMF/H₂O, 80°C, 12h | Biaryl derivative | 70% | |

| Sonogashira | PdCl₂, CuI, alkyne | Et₃N, 60°C, 8h | Alkynylated thiophene | 65% |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide has been identified as a compound with agonistic properties on the 5-HT_1F receptor, which is implicated in several neurological disorders. The activation of this receptor can play a crucial role in treating conditions such as:

- Migraine : The compound has been studied for its potential to alleviate migraine symptoms by enhancing serotonin neurotransmission, which is often disrupted during migraine attacks .

- Depression and Anxiety : Due to its action on serotonin receptors, it may also be beneficial in treating mood disorders such as depression and anxiety disorders .

Case Studies

A notable study highlighted the efficacy of similar compounds in reducing the frequency of migraine attacks through 5-HT_1F receptor activation. The findings suggest that this compound could be developed into a therapeutic agent for migraine prophylaxis .

Neuropharmacology

Mechanism of Action

The compound acts primarily as a selective agonist for the 5-HT_1F receptor, which is part of the serotonin receptor family. This selectivity is crucial as it minimizes side effects associated with broader serotonin receptor activation. The therapeutic implications are significant for conditions linked to serotonin dysregulation, including:

- Chronic Pain Syndromes : Its role in modulating pain pathways through serotonin signaling can be explored for chronic pain management .

- Cognitive Disorders : Preliminary research indicates potential benefits in cognitive enhancement and memory-related disorders due to its neuroprotective properties .

Synthetic Organic Chemistry

Synthesis and Utility

this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmacologically active compounds. The synthetic routes typically involve:

- Amide Bond Formation : Utilizing standard amide coupling techniques to attach various substituents that may enhance biological activity or alter pharmacokinetic properties.

- Functional Group Transformations : The thiophene ring can undergo various transformations to introduce additional functional groups that may impart new properties to the molecule.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide with other thiophene and heterocyclic carboxamides, focusing on structural variations, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Key Observations :

- Substituent Effects: The 2-aminoethyl group in the target compound enhances hydrophilicity compared to bulky aromatic substituents (e.g., benzodioxolyl or phenylthiazolyl groups), which increase lipophilicity and melting points .

- Solubility: The aminoethyl group likely improves aqueous solubility via hydrogen bonding, contrasting with sulfonamide (11326017) or trifluoromethyl derivatives (e.g., 11326021) that may exhibit lower solubility .

Biological Activity

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potentials.

Chemical Profile

This compound belongs to the class of 2-aminothiophene derivatives, which are known for their diverse pharmacological properties. The compound's structure features a thiophene ring substituted with an aminoethyl group and a carboxamide functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 2-aminothiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study reported that certain 2-aminothiophenes demonstrated minimum inhibitory concentrations (MIC) as low as 0.69 µM against Mycobacterium tuberculosis, suggesting strong anti-tubercular activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that specific analogs of 2-aminothiophenes can inhibit the growth of cancer cells with varying degrees of effectiveness. For example, one study found that a related compound exhibited an IC50 value of 0.1 µM against non-small cell lung cancer cells . This suggests that modifications in the thiophene structure can enhance anticancer efficacy.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that it may act by inhibiting key enzymes involved in cellular pathways, such as kinases and phosphodiesterases . The ability to modulate these pathways can lead to apoptosis in cancer cells and reduced viability in microbial pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound.

This table summarizes how structural modifications can influence the compound's biological activity, highlighting the importance of specific functional groups and substituents.

Case Studies

- Anti-Tuberculosis Activity : A study focusing on a series of 2-aminothiophenes showed that specific derivatives could inhibit M. tuberculosis growth effectively, with a notable lead compound demonstrating an MIC of 0.69 µM .

- Cancer Cell Line Studies : In another investigation, several 2-aminothiophene derivatives were tested against various cancer cell lines, revealing that modifications at the R position significantly impacted cytotoxicity, with some compounds achieving IC50 values below 1 µM .

- Kinase Inhibition : Research into kinase inhibitors has identified several analogs of this compound that effectively inhibit Src-family kinases, which are crucial in cancer progression .

Q & A

Basic: What synthetic methodologies are recommended for N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via amidation reactions using thiophene-2-carbonyl chloride derivatives and aminoethylamine precursors. A typical procedure involves refluxing equimolar amounts of 5-methylthiophene-2-carbonyl chloride and 2-aminoethylamine in acetonitrile for 1–2 hours, followed by solvent evaporation and recrystallization . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., acetonitrile for improved solubility), and temperature. Post-synthesis, purity is confirmed by TLC (Rf comparison) and spectroscopic characterization (NMR, IR) . For example, the amide bond formation is verified by IR peaks at ~1650 cm⁻¹ (C=O stretch) and NMR signals for NH protons (~6.5–7.5 ppm) .

Advanced: How can the compound’s coordination chemistry with transition metals be systematically explored?

Methodological Answer:

The carboxamide group and aminoethyl side chain enable chelation with metals like Co(II), Cu(II), and Ni(II). To investigate this:

Synthesis of Complexes: React the compound with metal salts (e.g., CoCl₂·6H₂O) in ethanol under inert conditions. Monitor ligand-to-metal ratios (e.g., 2:1) via UV-Vis titration .

Characterization: Use IR to identify shifts in C=O (1650 → 1600 cm⁻¹) and NH stretches, indicating metal coordination. Magnetic susceptibility and ESR spectroscopy can elucidate electronic structures .

X-ray Crystallography: Resolve crystal structures to confirm binding modes (e.g., monodentate vs. bidentate). Similar thiophene-carboxamide complexes exhibit square-planar geometries with axial ligand interactions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR identifies the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and aminoethyl chain (δ 2.7–3.5 ppm for CH₂ groups). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 211.08) and fragmentation patterns .

- Elemental Analysis: Confirm C, H, N, S content within ±0.3% deviation .

- Melting Point: Consistency with literature values (e.g., 397 K for analogous compounds) ensures purity .

Advanced: How does this compound’s structure facilitate its application in nucleic acid analogs like PNA?

Methodological Answer:

The aminoethyl group mimics the peptide backbone in polyamide nucleic acids (PNAs), enabling hybridization with DNA/RNA via Watson-Crick base pairing. To assess this:

Strand Displacement Assays: Design PNA oligomers incorporating the compound’s thiophene-carboxamide moiety. Measure hybridization stability via thermal denaturation (Tm) and compare with canonical PNAs .

Structural Modeling: Use molecular dynamics (MD) simulations to evaluate backbone flexibility and hydrogen-bonding efficiency. The planar thiophene ring may enhance π-stacking with DNA bases .

Cellular Uptake Studies: Fluorescently label derivatives and quantify intracellular delivery efficiency using flow cytometry .

Advanced: What methodologies are used to evaluate the compound’s thermal stability and phase behavior?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat the compound at 10°C/min under N₂. Sharp decomposition above 300°C indicates thermal stability, while multi-stage weight loss suggests impurities or polymorphs .

- Differential Scanning Calorimetry (DSC): Identify endothermic peaks (melting) and exothermic events (decomposition). For gels formed with the compound, mesophasic transitions (e.g., smectic → isotropic) are detected at ~120–150°C .

- Specific Heat Capacity (Cp): Calculate Cp using modulated DSC to correlate thermal transitions with molecular packing in crystalline or gel states .

Advanced: How can computational modeling predict supramolecular interactions in crystalline forms?

Methodological Answer:

Crystal Structure Prediction (CSP): Use software (e.g., Mercury, SHELX) to model packing motifs. The thiophene ring’s dihedral angle (8–14° relative to the carboxamide plane) influences π-π stacking and C–H···O/S interactions .

Hydrogen-Bonding Analysis: Identify non-classical interactions (e.g., C–H···O) via Hirshfeld surface analysis. For example, weak C–H···S interactions stabilize layered structures in analogous compounds .

Validation: Compare predicted structures with experimental XRD data (e.g., space group P2₁/c, unit cell parameters a=10.2 Å, b=12.5 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.